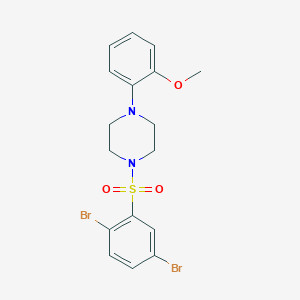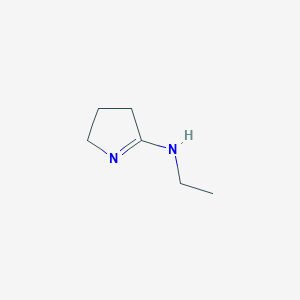
7-Methoxyquinazolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyquinazolin-6-ol is a heterocyclic aromatic compound belonging to the quinazoline familyQuinazoline derivatives, including this compound, are known for their pharmacological properties, such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Methoxychinazolin-6-ol umfasst typischerweise mehrere Schritte. Ein übliches Verfahren beginnt mit der Herstellung von 7-Methoxy-4-oxo-3,4-dihydrochinazolin-6-ylacetat. Dieser Zwischenprodukt wird dann mit Phosphorylchlorid (POCl3) in Gegenwart von Toluol bei erhöhten Temperaturen umgesetzt, um eine Chlorverbindung zu bilden. Anschließende Behandlung mit 2-Fluoranilin und Ammoniumhydroxid in Methanol ergibt das gewünschte 7-Methoxychinazolin-6-ol .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 7-Methoxychinazolin-6-ol beinhalten oft die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu erhöhen. Dazu gehören die Verwendung von hochreinen Reagenzien, kontrollierte Reaktionstemperaturen und effiziente Reinigungstechniken wie die Kristallisation aus Ethylacetatlösungen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Methoxychinazolin-6-ol unterliegt verschiedenen chemischen Reaktionen, darunter nukleophile Substitution, Oxidation und Reduktion.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Die Verbindung kann mit Alkylhalogeniden in Gegenwart einer Base reagieren, um alkylierte Derivate zu bilden.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid können 7-Methoxychinazolin-6-ol in sein entsprechendes Chinazolin-N-Oxid umwandeln.
Reduktion: Reduktionsmittel wie Natriumborhydrid können die Verbindung zu ihrer Dihydrochinazolin-Form reduzieren.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind alkylierte Chinazoline, Chinazolin-N-Oxide und Dihydrochinazoline .
Wissenschaftliche Forschungsanwendungen
7-Methoxychinazolin-6-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Vorläufer für die Synthese verschiedener Chinazolin-Derivate mit potenziellen biologischen Aktivitäten.
Biologie: Die Verbindung wird in Studien verwendet, die ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als therapeutisches Mittel untersuchen.
Medizin: 7-Methoxychinazolin-6-ol und seine Derivate werden auf ihre Antikrebs-, antimikrobiellen und antiviralen Eigenschaften untersucht.
Industrie: Die Verbindung wird aufgrund ihrer vielseitigen chemischen Eigenschaften bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 7-Methoxychinazolin-6-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Es wirkt als Inhibitor bestimmter Enzyme und Rezeptoren und moduliert so zelluläre Signalwege. Beispielsweise wurde gezeigt, dass es Tyrosinkinasen inhibiert, die eine entscheidende Rolle bei der Zellproliferation und dem Überleben spielen. Diese Inhibition führt zur Unterdrückung des Wachstums von Krebszellen und induziert Apoptose .
Ähnliche Verbindungen:
Erlotinib: Ein weiterer EGFR-Inhibitor mit einer ähnlichen Struktur und Funktion wie Gefitinib.
Tandutinib: Ein Tyrosinkinasen-Inhibitor, der FLT3 und PDGFR angreift, zur Behandlung von myeloischer Leukämie eingesetzt wird.
Einzigartigkeit: 7-Methoxychinazolin-6-ol zeichnet sich durch sein spezifisches Substitutionsmuster aus, das ihm einzigartige biologische Aktivitäten und chemische Reaktivität verleiht. Seine Methoxygruppe an der 7-Position und Hydroxylgruppe an der 6-Position tragen zu seinem einzigartigen pharmakologischen Profil bei und machen es zu einem wertvollen Grundgerüst für die Arzneimittelentwicklung .
Wirkmechanismus
The mechanism of action of 7-Methoxyquinazolin-6-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, thereby modulating cellular signaling pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Erlotinib: Another EGFR inhibitor with a similar structure and function to gefitinib.
Tandutinib: A tyrosine kinase inhibitor targeting FLT3 and PDGFR, used in the treatment of myeloid leukemia.
Uniqueness: 7-Methoxyquinazolin-6-ol stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy group at the 7-position and hydroxyl group at the 6-position contribute to its distinct pharmacological profile and make it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
7-methoxyquinazolin-6-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-3-7-6(2-8(9)12)4-10-5-11-7/h2-5,12H,1H3 |
InChI-Schlüssel |
CLKLTFDXEGVZGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=NC=NC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)


![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)


